5-(Naphthalen-2-yl)furan-2-carbaldehyde

Catalog No.
S16001382
CAS No.
51792-37-1
M.F
C15H10O2
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Naphthalen-2-yl)furan-2-carbaldehyde

CAS Number

51792-37-1

Product Name

5-(Naphthalen-2-yl)furan-2-carbaldehyde

IUPAC Name

5-naphthalen-2-ylfuran-2-carbaldehyde

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C15H10O2/c16-10-14-7-8-15(17-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H

InChI Key

PWOCSPAWPUQFAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(O3)C=O

5-(Naphthalen-2-yl)furan-2-carbaldehyde is an organic compound characterized by its unique structure, which consists of a furan ring substituted with a naphthyl group at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is C15H10O2C_{15}H_{10}O_2, and it has a molecular weight of approximately 222.24 g/mol. This compound exhibits interesting chemical properties due to the presence of both aromatic and heterocyclic components, making it a subject of interest in various chemical and biological studies .

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde group can be reduced to form an alcohol.
  • Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction.

The synthesis of 5-(Naphthalen-2-yl)furan-2-carbaldehyde can be achieved through several methods:

  • Condensation Reactions: This method typically involves the reaction of naphthalene derivatives with furan-2-carbaldehyde under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Using microwave irradiation can enhance reaction rates and yields compared to traditional heating methods.
  • Oxidative Coupling: Naphthalene derivatives can be coupled with furan precursors using oxidative conditions to form the desired compound .

5-(Naphthalen-2-yl)furan-2-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as a building block in organic synthesis and as a precursor for more complex molecules.
  • Pharmaceutical Research: Its unique structure makes it a candidate for further studies in drug development, particularly in targeting bacterial infections or cancer cells.
  • Material Science: The compound may find use in developing specialty chemicals and materials due to its distinct properties .

5-(Naphthalen-2-yl)furan-2-carbaldehyde can be compared with other similar compounds, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
5-(Naphthalen-1-yloxy)furan-2-carbaldehydeContains an ether linkage between naphthalene and furanDifferent reactivity due to ether bond
Furan-2-carbaldehydeLacks the naphthalene ringLess hydrophobic; fewer interactions with aromatic regions
5-(Hydroxymethyl)furan-2-carbaldehydeContains a hydroxymethyl group instead of naphthaleneDifferent functional properties due to hydroxymethyl group

The unique structure of 5-(Naphthalen-2-yyl)furan-2-carbaldehyde, with its combination of naphthalene and furan rings, makes it particularly useful in applications requiring both aromatic and heterocyclic properties .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

222.068079557 g/mol

Monoisotopic Mass

222.068079557 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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